Home > Products > Screening Compounds P138246 > TAS-103 dihydrochloride
TAS-103 dihydrochloride - 174634-09-4

TAS-103 dihydrochloride

Catalog Number: EVT-288050
CAS Number: 174634-09-4
Molecular Formula: C20H20ClN3O2
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS-103 is a synthetic quinoline derivative investigated for its antitumor activity. [, , , ] It belongs to a class of compounds known as dual topoisomerase I/II inhibitors, meaning it can inhibit the action of both topoisomerase I and topoisomerase II enzymes. [, , ] These enzymes are crucial for DNA replication and transcription processes, making them attractive targets for anticancer drug development. []

Future Directions
  • Development of Novel Analogues: Exploring structural modifications of TAS-103 could lead to the discovery of new analogues with improved potency, pharmacokinetic properties, and reduced toxicity. [, ]
  • Personalized Medicine: Identifying specific genetic or molecular markers that predict responsiveness to TAS-103 could facilitate personalized treatment approaches, maximizing efficacy and minimizing adverse effects. []
  • Combination Therapies: Further research is warranted to identify optimal combinations of TAS-103 with other anticancer agents or treatment modalities to enhance therapeutic outcomes. []

Demethyl-TAS-103 glucuronide (DM-TAS103-G)

  • Relevance: This metabolite was identified in the urine of patients treated with TAS-103, indicating metabolic processing of the parent drug via these pathways. [] The presence of DM-TAS103-G, along with other metabolites, suggests that urinary excretion is not the primary route of elimination for TAS-103. []

TAS-103 glucuronide (TAS-103-G)

  • Relevance: This metabolite is a major form of TAS-103 found in human urine after intravenous administration. [] The formation of TAS-103-G is primarily mediated by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1). []

TAS-103 glucuronide N-oxide (NO-TAS103-G)

  • Relevance: Identified as a minor metabolite of TAS-103 in human urine, indicating multiple metabolic pathways for the parent drug. []

Demethyl-TAS-103 (DM-TAS-103)

  • Relevance: This compound represents an early metabolic product of TAS-103, and its presence in urine indicates the activity of demethylation pathways in TAS-103 metabolism. []

TAS-103 N-oxide (NO-TAS-103)

  • Relevance: Identified as a minor metabolite of TAS-103 in human urine, suggesting N-oxidation as a metabolic pathway for this drug. []
  • Relevance: Camptothecin and SN-38 are often used as comparators to TAS-103 to assess the relative potency and efficacy of this dual topoisomerase I/II inhibitor. [, , , ] Some cell lines exhibit cross-resistance between TAS-103 and camptothecin, indicating potential overlap in their mechanisms of action or resistance pathways. []

Etoposide (VP-16)

  • Relevance: Etoposide serves as a reference compound when evaluating the topoisomerase II inhibitory activity of TAS-103. [, , , , , ] Cross-resistance between TAS-103 and etoposide is observed in certain cell lines, particularly those with reduced topoisomerase II activity. []

Doxorubicin (Adriamycin, ADM)

  • Relevance: Similar to etoposide, doxorubicin is frequently used as a comparative agent to evaluate the cytotoxicity and efficacy of TAS-103. [, , , , ] Cross-resistance patterns between TAS-103 and doxorubicin suggest potential shared resistance mechanisms. []

Cisplatin (CDDP)

  • Relevance: Cisplatin is often included in comparative studies to assess the broad-spectrum antitumor activity of TAS-103. [, , , ] Combination therapy with TAS-103 and cisplatin has been explored for potential synergistic effects. [, ]

Vincristine (VCR)

  • Relevance: Vincristine, along with other chemotherapy drugs like cisplatin and doxorubicin, is used as a comparator to assess the efficacy of TAS-103 against a range of cancer cells, including drug-resistant cell lines. [, ]

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)

  • Relevance: DACA is grouped with TAS-103 and other compounds like XR11576 as dual topoisomerase I/II inhibitors that share a similar mechanism of action by stabilizing topoisomerase-DNA cleavable complexes. []
  • Relevance: XR11576 is often compared to TAS-103 in terms of its efficacy against various tumor models and its ability to overcome multidrug resistance. [, ] Studies suggest that XR11576 may have a more favorable pharmacokinetic profile and potentially superior in vivo activity compared to TAS-103. []

XR5944

  • Relevance: Research comparing XR5944 and TAS-103 highlights the exceptional activity of XR5944 against various human and murine tumor cells, suggesting it might be a more potent topoisomerase poison. []
  • Relevance: Intoplicine, along with TAS-103 and the acridine derivative PZA, are recognized as potent dual topoisomerase I/II inhibitors with notable cytotoxic effects. [] These compounds are often grouped together due to their shared dual-targeting mechanism of action.

Pyrazoloacridine NSC 366140

  • Relevance: This compound is categorized alongside TAS-103 and other DNA intercalators, such as DACA and XR11576, as dual topoisomerase I/II inhibitors. []
  • Relevance: NK 109 represents a less well-defined structural class of dual topoisomerase I/II inhibitors. [] Unlike the DNA intercalators, the mechanism behind its dual inhibition is not entirely clear.

Modified camptothecin BN 80927

  • Relevance: BN 80927 highlights the possibility of modifying existing topoisomerase inhibitors to target both topoisomerase I and II. []

Modified epipodophyllotoxin tafluposide (F-11782)

  • Relevance: Similar to BN 80927, tafluposide demonstrates that modifications to established topoisomerase inhibitors can lead to dual-targeting compounds. [, ]
Source and Classification

TAS-103 dihydrochloride was developed as part of research efforts aimed at creating more effective anticancer agents. It falls under the category of anticancer drugs and is specifically classified as a topoisomerase inhibitor, targeting both topoisomerase I and II enzymes that are crucial for DNA replication and repair processes. The compound is primarily used in laboratory settings for research purposes and is not approved for human consumption .

Synthesis Analysis

Methods of Synthesis

The synthesis of TAS-103 involves several chemical reactions that yield the final product in a multi-step process. The detailed synthesis pathway typically includes:

  1. Formation of the Indenoquinoline Core: The initial steps involve constructing the indenoquinoline framework, which serves as the backbone of TAS-103.
  2. Functionalization: Subsequent reactions introduce functional groups such as the dimethylaminoethylamine moiety and hydroxyl groups, essential for the compound's biological activity.
  3. Salt Formation: The dihydrochloride salt form is generated to enhance solubility and stability in aqueous environments.

Technical details regarding specific reagents, reaction conditions (such as temperature and time), and purification methods (like chromatography) are critical for reproducibility in synthesis but are often proprietary or not fully disclosed in public literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of TAS-103 can be represented as follows:

  • Chemical Formula: C₁₄H₁₈Cl₂N₂O
  • Molecular Weight: Approximately 305.21 g/mol
  • Structural Features:
    • An indenoquinoline core that facilitates intercalation with DNA.
    • A hydroxyl group that may play a role in hydrogen bonding during DNA interactions.
    • A dimethylaminoethyl group that enhances solubility and bioavailability.

The compound exhibits a planar structure conducive to intercalation between DNA base pairs, which is crucial for its mechanism of action against cancer cells .

Chemical Reactions Analysis

Reactions Involving TAS-103

TAS-103 undergoes several important chemical reactions relevant to its function:

  1. DNA Binding: TAS-103 binds to DNA primarily through two mechanisms:
    • Intercalation: Inserting itself between base pairs, which disrupts DNA function.
    • Surface Binding: Attaching to the DNA surface without intercalating, affecting topoisomerase activity indirectly .
  2. Topoisomerase Interaction: The compound inhibits the activity of topoisomerases I and II by stabilizing the enzyme-DNA complex during the cleavage-religation cycle, leading to increased DNA damage in cancer cells.
Mechanism of Action

TAS-103 exerts its anticancer effects by interfering with the normal functioning of topoisomerases:

  1. Inhibition of Topoisomerases: By binding to these enzymes, TAS-103 prevents them from alleviating torsional strain during DNA replication.
  2. DNA Damage Induction: The stabilization of topoisomerase-DNA complexes leads to double-strand breaks in DNA, triggering cellular apoptosis.
  3. Synergistic Effects with Other Drugs: Studies indicate that TAS-103 can enhance the cytotoxic effects when used in combination with other chemotherapeutic agents like cisplatin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, which aids in its application in biological assays.

Chemical Properties

  • Stability: The dihydrochloride salt form improves stability compared to its free base form.
  • pH Sensitivity: Exhibits changes in solubility based on pH, which can affect its bioavailability.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structural integrity during synthesis .

Applications

TAS-103 dihydrochloride has several scientific uses:

  1. Cancer Research: Primarily used as a tool compound to study the mechanisms of action of topoisomerase inhibitors.
  2. Combination Therapy Studies: Investigated for its potential synergistic effects when combined with other chemotherapeutic agents, particularly in treating small-cell lung cancer .
  3. Preclinical Studies: Evaluated in various xenograft models to assess its efficacy against different types of tumors, including lung, gastric, colon, and breast cancers .
Chemical Characterization of TAS-103 Dihydrochloride

Structural Identification and Nomenclature

TAS-103 dihydrochloride (CAS 174634-09-4) is a quinoline-based anticancer agent with the systematic IUPAC name 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride. Its molecular formula is C₂₀H₂₁Cl₂N₃O₂, reflecting a protonated tertiary amine and phenolic hydroxyl group [6] [8]. The compound features a planar tetracyclic indenoquinoline core, enabling DNA intercalation, with a basic side chain facilitating salt formation. The dihydrochloride form enhances aqueous solubility compared to the free base (CAS 174634-08-3) [9].

Table 1: Structural Identifiers of TAS-103 Dihydrochloride

CategoryIdentifier
Systematic Name6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
Molecular FormulaC₂₀H₂₁Cl₂N₃O₂
CAS Registry174634-09-4
SynonymsBMS-247615 dihydrochloride, TAS-103 (2HCl)
SMILES NotationO=C(C1=C2C3=CC=C(O)C=C3N=C1NCCN(C)C)C4=C2C=CC=C4.Cl.Cl

Key synonyms include BMS-247615 dihydrochloride (developmental code) and TAS-103 (2HCl), used interchangeably in pharmacological literature [1] [5]. Nuclear Magnetic Resonance (NMR) studies confirm protonation at the dimethylamino nitrogen under physiological conditions, critical for DNA binding [10].

Physicochemical Properties and Stability Analysis

TAS-103 dihydrochloride is a crystalline solid appearing brown to orange. Its high purity (≥98.87%) is confirmed via HPLC, essential for reproducible bioactivity [1] [6]. The compound exhibits moderate water solubility (5 mg/mL; 12.31 mM), achievable through sonication and warming to 60°C. In PBS (pH 7.2), solubility reaches 1.0 mg/mL (2.46 mM) [7] [8]. Stability studies indicate:

  • Thermal Stability: Degrades above 150°C, requiring storage at 2–8°C under inert gas (nitrogen/argon) [8].
  • Solution Stability: Aqueous solutions are unstable; fresh preparation is recommended. In serum, liposomal formulations retain >90% integrity after 24 hours [5] [10].
  • Photoreactivity: Light-sensitive, necessitating amber packaging [6].

Table 2: Physicochemical Profile

PropertyValueConditions
Molecular Weight406.31 g/mol-
Solubility in Water5 mg/mL (12.31 mM)Sonication, 60°C
Solubility in PBS1.0 mg/mL (2.46 mM)pH 7.2
Purity≥98.87%HPLC
Storage Stability2 years (solid, -20°C)Sealed, moisture-free
Solution Half-Life<24 hours (aqueous)25°C

Self-association occurs via π-π stacking of aromatic chromophores in aqueous environments, confirmed by concentration-dependent upfield shifts in ¹H-NMR [10].

Synthesis Pathways and Optimization Strategies

The synthesis involves a multi-step sequence anchored by Friedländer condensation to assemble the indenoquinoline core:

  • Quinoline Formation: 2-Amino-5-hydroxybenzaldehyde reacts with cyclic ketones under acid catalysis.
  • Side-Chain Installation: Nucleophilic substitution attaches 2-(dimethylamino)ethylamine to C6 of the quinoline scaffold.
  • Salt Formation: Free base treatment with hydrochloric acid in methanol yields the dihydrochloride [10].

Optimization focuses on:

  • Yield Improvement: Chromatographic purification enhances final purity to >99% [6].
  • Process Scalability: Transition from gram to kilogram scale using continuous-flow reactors minimizes byproducts [10].
  • Impurity Control: Genotoxic impurities are reduced to <0.1% via recrystallization from ethanol-water mixtures [8].

The dihydrochloride form is preferred over the free base due to superior crystallinity and handling properties.

Formulation Development (e.g., Liposomal Encapsulation)

Liposomal encapsulation addresses TAS-103’s aqueous instability and enhances tumor targeting. Key developments include:

  • Remote Loading: Employing ammonium sulfate gradients achieves >95% drug encapsulation efficiency. Liposomes (100–120 nm diameter) consist of hydrogenated soy phosphatidylcholine/cholesterol (55:45 molar ratio) [10].
  • Stability Metrics: Encapsulated drug retains 98% integrity after 6 months at 4°C and >90% in serum for 24 hours [2] [10].
  • In Vitro/In Vivo Performance:
  • Cytotoxicity against Lewis lung carcinoma (LLC) cells matches free drug (IC₅₀ ∼0.01–1 μM) [2].
  • In LLC-bearing mice, liposomal TAS-103 (30 mg/kg, IV) suppresses tumor growth by 70% vs. 50% for free drug, with no weight loss [2] [10].

Table 3: Liposomal Formulation Parameters

ParameterValueSignificance
Encapsulation Efficiency>95%Minimizes free drug toxicity
Particle Size100–120 nmEnhanced tumor EPR effect
Serum Stability>90% retention (24 hours)Prolonged circulation half-life
Tumor Growth Inhibition70% (liposomal) vs. 50% (free)Superior therapeutic efficacy

This platform enables sustained release at tumor sites while mitigating systemic exposure.

Properties

CAS Number

174634-09-4

Product Name

TAS-103 dihydrochloride

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

InChI Key

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

Solubility

soluble in water, not soluble in DMSO, not soluble in chloroform.

Synonyms

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615.

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.